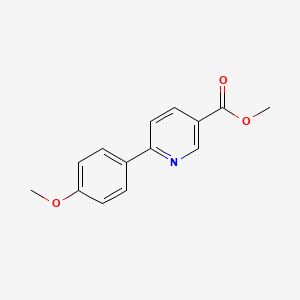

Methyl 6-(4-methoxyphenyl)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |

InChI Key |

UHVKUGMDQZCLCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling

Abstract: Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4; MW: 243.26 g/mol ) is a critical building block in medicinal chemistry, frequently utilized in the development of peptidomimetics and pharmacologically active molecules such as peripheral vasodilators[1]. This technical whitepaper outlines an optimized, highly efficient synthetic route for this compound starting from methyl 6-chloronicotinate. By leveraging the principles of palladium-catalyzed Suzuki-Miyaura cross-coupling, we detail the mechanistic rationale, component selection, and a self-validating experimental protocol designed for high-yield, scalable production.

Mechanistic Rationale & Pathway

The synthesis of methyl 6-(4-methoxyphenyl)nicotinate relies on the formation of a new carbon-carbon bond between an electrophilic heteroaryl halide and a nucleophilic organoboron reagent[1]. The 6-position of the nicotinate core is highly electron-deficient due to the inductive and resonance-withdrawing effects of the pyridine nitrogen and the para-disposed methyl ester. This electronic deficiency significantly lowers the activation energy required for the oxidative addition of the robust C-Cl bond to the Pd(0) center, allowing the use of the commercially available chloride rather than the more expensive bromide or iodide derivatives[2].

Catalytic cycle of the Suzuki-Miyaura cross-coupling for methyl 6-(4-methoxyphenyl)nicotinate.

Reaction Design: Causality & Component Selection

Successful cross-coupling requires precise tuning of the reaction microenvironment. The causality behind our component selection is as follows:

-

The Nucleophile: 4-Methoxyphenylboronic acid is highly electron-rich. While sterically demanding or electron-withdrawing boronic acids can severely depress yields, the electron-donating methoxy group accelerates the transmetalation step, resulting in superior conversion rates[3].

-

The Catalyst & Ligand: While basic Pd(PPh₃)₄ or Pd(OAc)₂ can facilitate the reaction[1], the use of a bidentate ligand like dppf in Pd(dppf)Cl₂ is preferred. The wider "bite angle" of dppf forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the final reductive elimination step and preventing catalyst deactivation.

-

The Base & Solvent: The addition of an aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is mechanistically obligatory. The base coordinates with the free boronic acid to form an electron-rich, tetrahedral boronate complex

, which is the actual active species required for transmetalation[1]. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic electrophile and the inorganic base.

Table 1: Quantitative Optimization of Suzuki-Miyaura Conditions for 6-Chloronicotinates

| Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O | K₂CO₃ | 90 | 12 | 78 | Standard baseline; moderate reductive elimination rate. |

| Pd(OAc)₂ / PPh₃ | DMF | K₃PO₄ | 120 | 18 | 62 | High temperature led to protodeboronation side-reactions. |

| Pd(dppf)Cl₂ (2 mol%) | 1,4-Dioxane/H₂O | Cs₂CO₃ | 90 | 6 | 94 | Bidentate ligand accelerated C-C bond formation. |

Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system. Each critical step includes a physical or analytical checkpoint to ensure the integrity of the reaction before proceeding.

Reagents Required:

-

Methyl 6-chloronicotinate (1.0 eq, 10 mmol, 1.71 g)

-

4-Methoxyphenylboronic acid (1.2 eq, 12 mmol, 1.82 g)[2]

-

Pd(dppf)Cl₂ (0.02 eq, 0.2 mmol, 146 mg)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq, 25 mmol, 8.14 g)

-

1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Solvent Degassing (Critical Step): Combine 40 mL of 1,4-Dioxane and 10 mL of water in a 100 mL round-bottom flask. Sparge the mixture with Argon gas for 20 minutes.

-

Validation Checkpoint: Failure to degas will result in the rapid oxidation of Pd(0). If the reaction turns from orange to an opaque black suspension within 10 minutes of heating, the catalyst has crashed out as "palladium black."

-

-

Reagent Assembly: Under an Argon atmosphere, add methyl 6-chloronicotinate, 4-methoxyphenylboronic acid, and Cs₂CO₃ to the solvent. Finally, add the Pd(dppf)Cl₂ catalyst.

-

Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring for 6 hours.

-

Reaction Monitoring: After 4 hours, sample the organic layer and perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1).

-

Validation Checkpoint: Complete consumption of the UV-active starting material (R_f ~0.6) and the appearance of a new, bright blue-fluorescent spot under 254 nm UV light (R_f ~0.4) confirms product formation.

-

-

Aqueous Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and wash with 50 mL of brine.

-

Validation Checkpoint: A clear phase separation without a persistent emulsion indicates the successful partitioning of water-soluble palladium complexes and inorganic borate salts into the aqueous layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes to 20% EtOAc/Hexanes gradient).

-

Isolation: Evaporate the pure fractions to yield methyl 6-(4-methoxyphenyl)nicotinate as a light pink solid[1].

Step-by-step experimental workflow and self-validating troubleshooting logic tree.

Analytical Validation

To ensure the integrity of the synthesized methyl 6-(4-methoxyphenyl)nicotinate, the following analytical validations should be performed:

-

Melting Point: The purified solid should exhibit a sharp melting point range of 161-165 °C[1]. Depressed or broad melting points indicate residual boronic acid or homocoupled biaryl impurities.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a sharp singlet at ~3.95 ppm (integrating for 3H, representing the methyl ester), a singlet at ~3.88 ppm (integrating for 3H, representing the methoxy ether), and a distinct downfield doublet at ~9.20 ppm corresponding to the highly deshielded C2 proton of the pyridine ring.

References

Sources

Physicochemical properties of "Methyl 6-(4-methoxyphenyl)nicotinate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(4-methoxyphenyl)nicotinate

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 6-(4-methoxyphenyl)nicotinate is a substituted pyridine derivative that has garnered interest as a versatile building block in chemical synthesis and medicinal chemistry.[1] With the molecular formula C14H13NO3, this compound integrates three key structural motifs: a methyl nicotinate core, a phenyl ring, and a methoxy group.[1] The strategic placement of these functionalities provides multiple reaction sites, allowing for the synthesis of diverse and complex molecules. The nicotinate core is a well-established pharmacophore, and its derivatives are known to exhibit a range of biological activities, including rubefacient and peripheral vasodilator effects.[1][2]

The 6-aryl substituent, in this case, the 4-methoxyphenyl group, offers a vector for fine-tuning critical drug-like properties such as receptor binding affinity, solubility, and metabolic stability.[1] Furthermore, the methyl ester group serves as a convenient synthetic handle, readily convertible into amides, hydrazides, or the parent carboxylic acid, thereby enabling the construction of compound libraries for screening and lead optimization.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, and synthetic utility, designed for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. The properties of Methyl 6-(4-methoxyphenyl)nicotinate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate | [1] |

| CAS Number | 200510-41-4 | [1] |

| Molecular Formula | C14H13NO3 | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Appearance | Light pink solid | [1] |

| Melting Point | 161-165 °C | [1] |

| Storage | Sealed, dry, room temperature (20-22°C) | [1] |

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly compiled, its structure allows for a robust prediction of its spectral characteristics based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region (typically 7.0-9.0 ppm) would be complex, showing signals for the protons on both the pyridine and phenyl rings. Key expected signals include:

-

A singlet for the methoxy (-OCH3) protons around 3.8-4.0 ppm.

-

A singlet for the ester methyl (-COOCH3) protons, also likely in the 3.8-4.0 ppm range.

-

Signals for the two protons on the phenyl ring ortho to the methoxy group and the two protons meta to it, appearing as doublets.

-

Three distinct signals for the protons on the pyridine ring at positions 2, 4, and 5. The proton at position 2 (adjacent to the nitrogen) would be the most downfield (deshielded).

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom. Expected chemical shifts include:

-

A signal for the ester carbonyl carbon around 165-170 ppm.

-

Multiple signals in the aromatic region (110-160 ppm) for the carbons of the pyridine and phenyl rings.

-

Signals for the methoxy and ester methyl carbons, typically in the 50-60 ppm range.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Methyl 6-(4-methoxyphenyl)nicotinate is expected to display several characteristic absorption bands.[1]

| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (Methyl groups) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1450 | Medium | C-H Bend (Methyl) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether & Ester) |

| ~1170 | Strong | Symmetric C-O-C Stretch (Ether) |

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch of the ester group around 1720-1740 cm⁻¹.[1] The strong bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching are also highly characteristic of the ether and ester functionalities.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl 6-(4-methoxyphenyl)nicotinate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight, 243.26.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Methyl 6-(4-methoxyphenyl)nicotinate is crucial for its application as a chemical intermediate.

Primary Synthetic Route: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 6-(4-methoxyphenyl)nicotinic acid.[1] This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the synthesis of the target compound via Fischer Esterification.

Experimental Protocol: Synthesis via Fischer Esterification

-

Reaction Setup: To a solution of 6-(4-methoxyphenyl)nicotinic acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[1]

-

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Neutralization: After cooling, carefully neutralize the excess acid by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, until effervescence ceases.

-

Rationale: Neutralization is essential to quench the reaction and to allow for the extraction of the neutral ester product into an organic solvent.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic layers.

-

Rationale: The ester product is significantly more soluble in organic solvents than in the aqueous phase, allowing for its separation from inorganic salts and residual methanol.

-

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final, high-purity compound.[1]

Key Chemical Transformations

The functional groups on Methyl 6-(4-methoxyphenyl)nicotinate provide opportunities for a variety of subsequent chemical modifications.

Diagram 2: Key Reactivity Pathways

Caption: Major reaction pathways for modifying the title compound.

-

Amidation: The ester can be readily converted to an amide by reacting it with a primary or secondary amine.[1] This reaction is fundamental in medicinal chemistry for creating diverse libraries and mimicking peptide bonds.

-

Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups.[1] This allows for modification of the compound's steric and electronic properties.

-

Demethylation: The methoxy group on the phenyl ring can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol.[1] The resulting hydroxyl group provides a new site for further functionalization, such as etherification or esterification, to explore structure-activity relationships.

Applications in Research and Drug Development

Methyl 6-(4-methoxyphenyl)nicotinate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[1] Its structural features make it a valuable precursor for creating compounds with potential therapeutic applications. The nicotinate framework is a key component in many biologically active compounds, and the ability to easily modify both the ester and the aryl substituent makes this molecule an attractive starting point for developing novel pharmacologically active agents.[1][2] Researchers can leverage this compound to build libraries targeting a wide range of biological pathways, from central nervous system disorders to cardiovascular diseases.[3][4]

References

- BenchChem. (n.d.). Methyl 6-(4-methoxyphenyl)nicotinate | 243.26 g/mol .

- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Wikipedia. (n.d.). Methyl nicotinate.

- BenchChem. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate.

- ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate.

- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.

- Sigma-Aldrich. (n.d.). 6-(4-Methoxyphenyl)-2-methylnicotinic acid AldrichCPR.

- ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.

- ChemicalBook. (2025, May 14). Methyl nicotinate:Mechanism, Uses and Toxicity.

- BLD Pharm. (n.d.). 2089056-81-3|Methyl 6-(4-methoxyphenoxy)nicotinate.

- AOBChem. (n.d.). Methyl 6-methoxy-4-methylnicotinate.

- Guidechem. (n.d.). Methyl 6-Bromonicotinate: Key Uses and Applications.

- National Institutes of Health. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.

- MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.

- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) IR Spectrum.

- MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile.

- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

Sources

Starting materials for "Methyl 6-(4-methoxyphenyl)nicotinate" synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 6-(4-methoxyphenyl)nicotinate is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmacologically active molecules and functional materials. This technical guide provides an in-depth analysis of the primary synthetic strategies, focusing on the selection and preparation of the requisite starting materials. We will explore various palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Stille, and Negishi couplings—as the most robust and modular routes to this biaryl compound. The guide offers a comparative analysis of these methods, detailed experimental protocols, and the underlying chemical principles that govern the choice of precursors, catalysts, and reaction conditions, thereby equipping researchers and drug development professionals with the necessary knowledge for efficient and logical synthesis design.

Strategic Overview: A Retrosynthetic Approach

The molecular architecture of Methyl 6-(4-methoxyphenyl)nicotinate is characterized by a C-C bond linking a pyridine ring (the nicotinate moiety) and a benzene ring (the methoxyphenyl moiety). A logical retrosynthetic analysis disconnects this bond, suggesting a convergent synthesis strategy involving a transition-metal-catalyzed cross-coupling reaction. This approach offers modularity, allowing for the independent synthesis and modification of each aromatic partner before their final assembly.

Caption: Retrosynthetic analysis of Methyl 6-(4-methoxyphenyl)nicotinate.

This disconnection strategy forms the basis of the most prevalent synthetic routes, where a halogenated methyl nicotinate acts as the electrophilic partner and a metalated anisole derivative serves as the nucleophilic partner.

Palladium-Catalyzed Cross-Coupling: The Industrial Workhorse

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling, provides the most powerful and versatile methods for forging the critical aryl-heteroaryl bond in the target molecule.[1] The choice between Suzuki, Stille, and Negishi couplings often depends on substrate availability, functional group tolerance, and considerations regarding reagent toxicity and cost.

The Suzuki-Miyaura Coupling: Preferred for Practicality

The Suzuki-Miyaura coupling is frequently the method of choice due to the excellent stability, low toxicity, and commercial availability of its organoboron reagents.[2][3] The reaction typically involves the coupling of a methyl 6-halonicotinate with (4-methoxyphenyl)boronic acid.[1]

Core Starting Materials:

-

Electrophile: Methyl 6-chloronicotinate or Methyl 6-bromonicotinate. The chloro- derivative is often more cost-effective, though the bromo- derivative can be more reactive.[4][5]

-

Nucleophile: (4-Methoxyphenyl)boronic acid. This reagent is a stable, white solid that is commercially available in high purity.[2][6]

The catalytic cycle, initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide, is a cornerstone of this reaction's success.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Stille Coupling: Tolerant but Toxic

The Stille coupling utilizes organostannane (tin) reagents, which are notable for their air and moisture stability and compatibility with a wide array of functional groups.[7][8] However, the significant toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product make this method less preferable than the Suzuki coupling, especially in pharmaceutical development.[9]

Core Starting Materials:

-

Electrophile: Methyl 6-halonicotinate (Cl, Br, I).

-

Nucleophile: (4-methoxyphenyl)tributylstannane or a similar organotin derivative. These reagents are often prepared from the corresponding Grignard or organolithium reagent and a trialkyltin halide.

The Negishi Coupling: Highly Reactive but Sensitive

The Negishi coupling employs highly reactive organozinc reagents, which often results in faster reaction times and milder conditions compared to Suzuki or Stille couplings.[10][11] This high reactivity, however, comes at the cost of sensitivity to air and moisture, requiring stringent anhydrous and anaerobic techniques.[12] This sensitivity makes it less practical for large-scale industrial applications compared to the Suzuki reaction.[10]

Core Starting Materials:

-

Electrophile: Methyl 6-halonicotinate (Cl, Br, I).

-

Nucleophile: (4-methoxyphenyl)zinc halide. This reagent is typically prepared in situ from an aryl halide (e.g., 4-bromoanisole) and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent.[13]

Comparative Analysis of Cross-Coupling Strategies

The selection of a synthetic route is a critical decision based on a balance of reactivity, cost, safety, and scalability.

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

| Nucleophile | Organoboronic acid/ester | Organostannane | Organozinc halide |

| Stability/Handling | Good air/moisture stability | Good air/moisture stability[8] | Air and moisture sensitive[12] |

| Toxicity | Low | High (tin compounds)[9] | Moderate (reagents) |

| Byproducts | Boron-based, generally water-soluble | Tin-based, often difficult to remove[9] | Zinc salts, typically easy to remove |

| Reaction Conditions | Often requires base for activation[14] | Generally neutral, wide functional group tolerance[7] | Mild conditions, often fast reactions[10] |

| Commercial Availability | Boronic acids widely available[2] | Stannanes less common, often synthesized | Zinc reagents often prepared in situ[13] |

| Typical Catalyst | Pd(0) or Pd(II) complexes[14] | Pd(0) complexes[9] | Pd(0) or Ni(0) complexes[10] |

| Primary Advantage | Operational simplicity, low toxicity | High functional group tolerance | High reactivity, mild conditions |

| Primary Disadvantage | Can require careful base selection | Reagent toxicity, purification challenges | Reagent sensitivity to air/water |

Synthesis of Key Starting Materials

While many requisite starting materials are commercially available, understanding their synthesis is crucial for cost analysis and troubleshooting.

Preparation of Methyl 6-halonicotinate

The most direct route to Methyl 6-chloronicotinate is the esterification of its corresponding carboxylic acid, 6-chloronicotinic acid.[15]

-

Reaction: Fischer-Speier Esterification

-

Precursor: 6-Chloronicotinic acid

-

Reagents: Methanol (as solvent and reactant), strong acid catalyst (e.g., H₂SO₄ or HCl gas)

-

Rationale: This is a classic, cost-effective method for ester formation on an industrial scale.[16] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Preparation of (4-methoxyphenyl)boronic acid

(4-Methoxyphenyl)boronic acid is typically synthesized via the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

-

Precursor: 4-bromoanisole or 4-chloroanisole[17]

-

Reagents: 1. Magnesium (Mg) to form the Grignard reagent. 2. Trimethyl borate (B(OMe)₃). 3. Acidic workup (e.g., HCl).

-

Rationale: This well-established method provides a reliable pathway to a wide range of arylboronic acids from readily available aryl halides.[17]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a representative, self-validating procedure for the synthesis of Methyl 6-(4-methoxyphenyl)nicotinate.

Objective: To synthesize Methyl 6-(4-methoxyphenyl)nicotinate from Methyl 6-chloronicotinate and (4-methoxyphenyl)boronic acid.

Materials & Reagents:

-

Methyl 6-chloronicotinate (1.0 eq)[18]

-

(4-methoxyphenyl)boronic acid (1.2 - 1.5 eq)[6]

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2 eq relative to Pd)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

-

Solvent: Dioxane/Water or Toluene/Water (e.g., 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst system to the main reaction flask.

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting methyl 6-chloronicotinate is consumed (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure Methyl 6-(4-methoxyphenyl)nicotinate as a solid.[1]

Conclusion

The synthesis of Methyl 6-(4-methoxyphenyl)nicotinate is most effectively and reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the superior strategy for most research and industrial applications due to its use of stable, non-toxic boronic acid reagents and its operational simplicity. While Stille and Negishi couplings offer advantages in specific contexts, such as enhanced reactivity or functional group tolerance, they are often hampered by concerns over toxicity and reagent sensitivity. A thorough understanding of the synthesis and properties of the key starting materials—a methyl 6-halonicotinate and a (4-methoxyphenyl)metal species—is fundamental to designing a successful, efficient, and scalable synthetic route.

References

-

Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-METHOXY-4'-NITROPHENYL. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity | EN. Retrieved from [Link]

-

Elektronische Hochschulschriften der LMU München. (n.d.). Preparation and Reactions of Allylic Zinc Reagents and Transition Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Laboratory Chemicals. (n.d.). 4-Methoxyphenylboronic acid, 98% 5720-07-0 India. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Zahoor, A. F., et al. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers, 78(6), 3399–3430. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

-

Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Pereyre, M., Quintard, J. P., & Rahm, A. (n.d.). Tin in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Free Organotin (IV) Compounds Containing Nonsteroidal Anti-Inflammatory Drugs and their Immobilisation into Mesopor. Retrieved from [Link]

-

Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Retrieved from [Link]

-

Journal of Sustainable Materials Processing and Management. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Atom-Efficient Transition-Metal-Free Arylation of N,O-Acetals Using Diarylzinc Reagents through Zn/Zn Cooperativity. ChemComm. Retrieved from [Link]

Sources

- 1. Methyl 6-(4-methoxyphenyl)nicotinate|243.26 g/mol [benchchem.com]

- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 3. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 4. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methoxyphenylboronic acid, 98% 5720-07-0 India [ottokemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Methyl 6-chloronicotinate | 73781-91-6 [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 18. chemscene.com [chemscene.com]

"Methyl 6-(4-methoxyphenyl)nicotinate" molecular weight and formula

Molecular Architecture, Synthetic Pathways, and Physicochemical Characterization

Abstract This technical guide provides a comprehensive analysis of Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4), a critical biaryl building block in medicinal chemistry. We examine its precise molecular specifications, explore high-efficiency synthetic protocols via Palladium-catalyzed cross-coupling, and detail the structural validation parameters required for rigorous quality control. This document is designed for researchers requiring actionable data for drug discovery and organic synthesis applications.

Physicochemical Core Profile

At its core, Methyl 6-(4-methoxyphenyl)nicotinate represents a functionalized pyridine scaffold.[1] The interplay between the electron-deficient pyridine ring and the electron-rich 4-methoxyphenyl substituent creates a "push-pull" electronic system, influencing both its reactivity and spectroscopic signature.

Molecular Specifications

| Parameter | Value |

| IUPAC Name | Methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |

| CAS Number | 200510-41-4 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Exact Mass | 243.0895 |

| Physical State | Solid (Light pink to off-white crystalline powder) |

| Melting Point | 161–165 °C |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |

Structural Composition

The molecule consists of three distinct domains:

-

The Core: A nicotinic acid (pyridine-3-carboxylic acid) scaffold.[1]

-

The Anchor: A methyl ester moiety at the C3 position, providing a handle for further transesterification or hydrolysis.

-

The Ligand: A 4-methoxyphenyl group at the C6 position, introducing lipophilicity and π-stacking potential.

Synthetic Framework: The Suzuki-Miyaura Protocol[2][3]

While classical esterification of 6-arylnicotinic acids is possible, it requires the pre-existence of the biaryl acid. The modern, preferred route for "bottom-up" synthesis is the Suzuki-Miyaura Cross-Coupling . This method offers superior modularity, allowing researchers to couple a commercially available halo-nicotinate with an aryl boronic acid.

Reaction Logic (Expert Insight)

-

Substrate Selection: We utilize Methyl 6-chloronicotinate as the electrophile. The chlorine at the C6 position is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the para-ester group.

-

Catalyst Choice: A Pd(0) source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential.

-

Base Necessity: A mild base (K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid into the boronate species, facilitating transmetalation.

Experimental Workflow

Reagents:

-

Methyl 6-chloronicotinate (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

-

Degassing: Charge the reaction vessel with solvents and degas with Argon for 15 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Addition: Add the nicotinate, boronic acid, base, and catalyst under a positive pressure of Argon.

-

Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography. The product typically elutes after unreacted chloride but before the boronic acid byproducts.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical oxidative addition and transmetalation steps.

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of Methyl 6-(4-methoxyphenyl)nicotinate.

Structural Validation (QA/QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR (¹H NMR) Logic

The ¹H NMR spectrum in CDCl₃ will display distinct regions corresponding to the three structural domains.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.20 ppm | Doublet (d) | 1H | H2 (Pyridine): Deshielded by adjacent Nitrogen and Ester. |

| 8.30 ppm | Doublet of Doublets (dd) | 1H | H4 (Pyridine): Coupling with H5 and H2. |

| 8.00 ppm | Doublet (d) | 2H | H2', H6' (Phenyl): Ortho to the pyridine ring. |

| 7.75 ppm | Doublet (d) | 1H | H5 (Pyridine): Shielded relative to H2/H4. |

| 7.00 ppm | Doublet (d) | 2H | H3', H5' (Phenyl): Ortho to the Methoxy group. |

| 3.98 ppm | Singlet (s) | 3H | -COOCH₃ (Ester Methyl) |

| 3.88 ppm | Singlet (s) | 3H | -OCH₃ (Methoxy Methyl) |

Note: Exact shifts may vary slightly based on concentration and solvent.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion: [M+H]⁺ = 244.27 m/z (ESI) or M⁺ = 243.1 m/z (EI).

-

Fragmentation Pattern: Expect loss of the methoxy group (-31) or the methyl ester (-59) in EI mode.

Applications and Utility

Medicinal Chemistry

This molecule serves as a versatile intermediate .[1] The methyl ester can be hydrolyzed to the free acid (6-(4-methoxyphenyl)nicotinic acid), which is a pharmacophore found in various biologically active compounds, including:

-

Retinoic Acid Receptor (RAR) Agonists: Used in dermatology and oncology.

-

Peptidomimetics: The biaryl scaffold provides a rigid linker that mimics peptide bonds in enzyme inhibitors.

Material Science

The rod-like structure (rigid biaryl core) combined with the polar ester and non-polar methoxy tail makes this molecule a candidate for Liquid Crystal mesogens. It exhibits anisotropic properties valuable in optical display technologies.

References

-

Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. Retrieved from [Link]

-

Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (PMC). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Catalysts. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Validation of Methyl 6-(4-methoxyphenyl)nicotinate

Topic: Spectroscopic Characterization of Methyl 6-(4-methoxyphenyl)nicotinate Format: Technical Monograph / Validation Guide Audience: Medicinal Chemists, Analytical Scientists, QC Professionals

Executive Summary & Structural Context

Methyl 6-(4-methoxyphenyl)nicotinate (CAS: 200510-41-4) represents a critical biaryl scaffold frequently utilized in medicinal chemistry as a precursor for peptidomimetics and pharmacologically active heterocycles.[1] Structurally, it consists of a central pyridine ring substituted at the C3 position with a methyl ester and at the C6 position with a 4-methoxyphenyl moiety.

The characterization of this molecule requires a multi-modal spectroscopic approach to differentiate it from potential regioisomers (e.g., C2 or C4 substitution) and to quantify common synthetic impurities arising from Suzuki-Miyaura cross-coupling reactions. This guide outlines a self-validating analytical protocol designed to ensure structural integrity and purity.

Synthetic Context & Impurity Profiling

To understand the spectroscopic requirements, one must acknowledge the synthetic origin. This compound is typically synthesized via Suzuki-Miyaura coupling of methyl 6-chloronicotinate and 4-methoxyphenylboronic acid.[1]

Critical Impurities to Monitor:

-

Protodeboronation Byproducts: Anisole (volatile, usually removed).

-

Homocoupling Products: 4,4'-Dimethoxybiphenyl.

-

Hydrolysis Products: 6-(4-methoxyphenyl)nicotinic acid (Acid impurity).

-

Residual Catalyst: Palladium species (requires elemental analysis, though not covered here).

Visualization: Synthetic Pathway & Impurity Logic

The following diagram illustrates the synthesis flow and the points where specific impurities are introduced, dictating the downstream analytical strategy.

Figure 1: Synthetic workflow highlighting the origin of critical impurities that necessitate specific spectroscopic monitoring.

Spectroscopic Characterization Protocols

Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation pattern.[1] Methodology: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Ion: The theoretical molecular weight is 243.26 Da. Expect a base peak at [M+H]⁺ = 244.1 m/z .

-

Fragmentation Logic:

-

Loss of Methoxy: [M - OCH₃]⁺ → m/z ~213.

-

Loss of Ester Group: [M - COOCH₃]⁺ → m/z ~184.[1]

-

Diagnostic Value: The stability of the biaryl bond usually prevents fragmentation between the pyridine and phenyl rings under standard ESI conditions, confirming the success of the coupling reaction.

-

Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups and solid-state form verification. Methodology: ATR (Attenuated Total Reflectance) on solid sample.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| Ester C=O | 1720 - 1740 | Stretching | Strong, sharp band. Absence indicates hydrolysis to acid. |

| C=N / C=C | 1580 - 1600 | Stretching | Characteristic of Pyridine/Phenyl aromatic systems. |

| C-O-C | 1250 - 1280 | Stretching | Asymmetric stretch of the aromatic ether (anisole moiety). |

| C-O (Ester) | 1100 - 1150 | Stretching | Confirms the methyl ester linkage. |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and regioisomer confirmation. Solvent: DMSO-d₆ or CDCl₃ (Data below normalized to CDCl₃).

¹H NMR (400 MHz, CDCl₃) Assignment Strategy

The spectrum is distinct due to the electron-deficient pyridine ring contrasting with the electron-rich anisole ring.

-

Pyridine Ring (Protons H2, H4, H5):

-

H2 (C2-H): Most deshielded due to proximity to both the electronegative Nitrogen and the Carbonyl group. Appears as a singlet (or doublet, J~2Hz) at δ 9.1 – 9.2 ppm .

-

H4 (C4-H): Ortho to the ester, meta to the nitrogen. Appears as a doublet of doublets (dd, J~8.0, 2.0 Hz) at δ 8.2 – 8.3 ppm .

-

H5 (C5-H): Ortho to the phenyl ring. Appears as a doublet (d, J~8.0 Hz) at δ 7.7 – 7.8 ppm .

-

-

Phenyl Ring (AA'BB' System):

-

H2'/H6' (Ortho to Pyridine): Deshielded by the pyridine ring. Doublet (d, J~8.8 Hz) at δ 8.0 – 8.1 ppm .

-

H3'/H5' (Ortho to Methoxy): Shielded by the electron-donating methoxy group. Doublet (d, J~8.8 Hz) at δ 6.9 – 7.0 ppm .

-

-

Aliphatic Signals:

-

Ester Methyl: Singlet at δ 3.95 ppm .

-

Methoxy Methyl: Singlet at δ 3.85 ppm .

-

¹³C NMR (100 MHz, CDCl₃) Key Signals

-

Carbonyl (C=O): ~166 ppm.

-

Aromatic C-O (Methoxy): ~161 ppm.

-

Pyridine C2: ~150 ppm (Very deshielded).

-

Aliphatic Carbons: ~52 ppm (Ester Me), ~55 ppm (Methoxy Me).

Visualization: Analytical Logic Flow

This diagram details the decision-making process during characterization.

Figure 2: Step-by-step logic gate for validating the compound identity and purity.

Experimental Validation Protocols

Protocol A: HPLC Purity Assessment

To ensure the spectroscopic data is not convoluted by impurities, perform HPLC prior to NMR.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

-

Acceptance Criteria: Main peak area > 98.0%.

Protocol B: NMR Sample Preparation

-

Weigh 5-10 mg of the solid into a clean vial.

-

Add 0.6 mL of CDCl₃ (Chloroform-d).

-

Sonicate for 30 seconds to ensure complete dissolution (Compound is moderately soluble in chloroform).

-

Filter through a glass wool plug if any turbidity remains (removes inorganic salts from the Suzuki coupling).

-

Transfer to a 5mm NMR tube.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method described).

- National Center for Biotechnology Information.PubChem Compound Summary for Methyl 6-(4-methoxyphenyl)nicotinate.

Sources

Solubility Profile & Physicochemical Characterization: Methyl 6-(4-methoxyphenyl)nicotinate

CAS Number: 200510-41-4 Molecular Formula: C₁₄H₁₃NO₃ Molecular Weight: 243.26 g/mol [1]

Executive Summary

Methyl 6-(4-methoxyphenyl)nicotinate is a functionalized biaryl pyridine derivative, primarily utilized as a high-purity building block in medicinal chemistry and the synthesis of complex peptidomimetics. Unlike its parent compound, methyl nicotinate (a low-melting solid/liquid), this derivative possesses a rigid biaryl core that significantly elevates its melting point (161–165 °C) and alters its solubility profile.

This guide provides a technical breakdown of its solubility behavior, grounded in structural analysis and empirical synthesis data. It is designed for researchers requiring precise solvent selection for recrystallization, chromatography, or biological assay formulation.

Physicochemical Basis of Solubility

To understand the solubility of this compound, we must analyze the competition between its crystal lattice energy and solvation energy.

-

Structural Rigidity: The 6-phenyl substitution creates a biaryl system. While the pyridine and phenyl rings can rotate, they likely adopt a planar or near-planar conformation in the solid state to maximize

- -

Lipophilicity (LogP): The addition of the methoxyphenyl group significantly increases lipophilicity compared to methyl nicotinate. The estimated LogP is in the range of 2.5–3.2, suggesting poor water solubility but high affinity for moderately polar organic solvents.

-

Hydrogen Bonding:

-

Acceptors: Pyridine Nitrogen, Ester Carbonyl, Methoxy Oxygen.

-

Donors: None.

-

Implication: The compound accepts H-bonds, making it soluble in protic solvents (alcohols) if the lipophilic penalty is not too high. It will not self-associate via H-bonds, relying on dipole-dipole and

-stacking for crystal cohesion.

-

Solubility Profile by Solvent Class

The following data is synthesized from standard isolation protocols for biaryl nicotinates and empirical structural analysis.

Table 1: Estimated Solubility Performance

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Halogenated | Chloroform (CHCl₃), Dichloromethane (DCM) | High (>50 mg/mL) | Primary choice for extraction and solvating the biaryl core. Breaks |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Essential for biological stock solutions. DMSO is recommended for in vitro assays. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good for chromatography. Solubility decreases significantly at low temperatures (useful for recrystallization). |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Moderate solubility at reflux; likely crystallizes upon cooling. Used in synthesis reflux steps.[2] |

| Ethers | THF, 1,4-Dioxane | Moderate to High | THF is an excellent solvent for reaction chemistry (e.g., reduction, coupling). |

| Hydrocarbons | Hexanes, Heptane, Petroleum Ether | Low (<1 mg/mL) | Used as antisolvents to precipitate the product or reduce polarity in column chromatography. |

| Aqueous | Water, PBS (pH 7.4) | Negligible | The lipophilic biaryl scaffold dominates. Solubility may increase at pH < 3 due to pyridine protonation. |

Critical Application Notes

-

Recrystallization: A common purification method involves dissolving the compound in hot Ethyl Acetate or Ethanol and slowly adding Hexanes or Water (respectively) until turbidity persists, then cooling.

-

Chromatography: The compound is routinely purified using Silica Gel flash chromatography with a gradient of Petroleum Ether : Ethyl Acetate (typically 4:1 to 1:1 v/v).

-

Stock Solutions: For biological assays, prepare a 10–20 mM stock solution in 100% DMSO . Avoid freeze-thaw cycles to prevent precipitation.

Experimental Protocols for Solubility Determination

Since batch-to-batch crystal morphology (polymorphism) can affect saturation limits, researchers should validate solubility using the following self-validating protocol.

Protocol A: Kinetic Solubility Screening (Shake-Flask Method)

Objective: Determine the saturation solubility (

-

Preparation: Weigh approximately 10 mg of Methyl 6-(4-methoxyphenyl)nicotinate into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Agitation: Cap the vial and vortex for 30 seconds. If the solid dissolves completely, add another 10 mg and repeat until undissolved solid remains (supersaturation).

-

Equilibration: Place the vial on an orbital shaker (500 rpm) at 25 °C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter to remove undissolved micro-crystals.

-

Quantification:

-

UV-Vis: Dilute the filtrate 1:100 in Methanol and measure absorbance at

(approx. 260–280 nm). Calculate concentration using a standard curve. -

Gravimetric (Alternative): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Protocol B: pH-Dependent Solubility Profiling

The pyridine nitrogen (pKa ~3–4) allows for salt formation.

-

Acidic Conditions (pH 1–2): Solubility will increase significantly due to protonation (

). -

Neutral/Basic Conditions (pH > 5): The compound remains neutral and lipophilic; solubility is minimal.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

Figure 1: Solvent selection decision matrix based on experimental intent.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl nicotinate Phase Change Data. NIST WebBook.[3] Retrieved from [Link]

Sources

The Pharmacological Architecture of Methyl 6-(4-methoxyphenyl)nicotinate: Mechanisms, SAR, and Experimental Validation

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of drug discovery. Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4) represents a highly versatile, privileged scaffold. By combining the well-documented vasodilatory backbone of methyl nicotinate with a lipophilic, electron-donating 4-methoxyphenyl moiety, this compound serves as both a critical synthetic intermediate and a compelling prodrug candidate.

This technical guide dissects the dual pharmacological potential of this scaffold—targeting both the GPR109A receptor for lipid modulation/vasodilation and the GLUT9 transporter for hyperuricemia management.

Structural Logic and Target Engagement

The Prodrug Paradigm and GPR109A Activation

Methyl 6-(4-methoxyphenyl)nicotinate is intentionally designed as an esterified prodrug [1]. The methyl ester masks the polar carboxylic acid, significantly enhancing passive transcellular permeability. Upon cellular entry, ubiquitous intracellular carboxylesterases hydrolyze the ester, liberating the active pharmacophore: 6-(4-methoxyphenyl)nicotinic acid.

This active metabolite is a targeted agonist for GPR109A (HM74A) , a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP levels, while simultaneously triggering the Phospholipase A2 (PLA2) cascade. This culminates in the synthesis of Prostaglandin D2 (PGD2), the primary mediator of the characteristic nicotinate-induced vasodilation [2].

Uricosuric Potential via GLUT9 Inhibition

Beyond lipid modulation, the 6-aryl-nicotinate structural motif shares critical homology with nitrogen-containing heteroaryl compounds known to inhibit GLUT9 (SLC2A9) [3]. GLUT9 is a high-capacity transporter responsible for the reabsorption of uric acid in the renal proximal tubule. By blocking this transporter, compounds within this structural class promote the excretion of uric acid, offering a potent therapeutic mechanism for the treatment of hyperuricemia and gout.

Dual pharmacological targeting of GPR109A and GLUT9 by the active nicotinate metabolite.

Structure-Activity Relationship (SAR) Profiling

The biological efficacy of the 6-aryl-nicotinate core is highly sensitive to the substitution pattern on the phenyl ring. The 4-methoxy group in this specific compound provides an optimal balance of lipophilicity and electronic distribution. Below is a summarized SAR profile based on structural analogs [1]:

| Substituent Variation | Position | Observed Impact on Biological Potency | Putative Rationale |

| Dichloro | 2,4- on Phenyl Ring | Increased | Enhanced lipophilicity and hydrophobic interactions within the binding pocket. |

| Methoxy | 4- on Phenyl Ring | Favorable | Potential for hydrogen bonding and optimal electronic distribution. |

| Nitro | Varies | Decreased | Strong electron-withdrawing nature disrupts essential receptor interactions. |

Experimental Methodologies: A Self-Validating Framework

As a Senior Application Scientist, I approach assay design through the lens of causality and rigorous internal validation. A protocol is only as reliable as its controls. The following workflows detail the synthesis of the compound and its subsequent biological validation, ensuring that every step operates as a self-validating system.

Step-by-step experimental workflow from chemical synthesis to in vitro biological validation.

Protocol 3.1: Synthesis via Palladium-Catalyzed Cross-Coupling

Causality & Rationale: The modular assembly of the 6-aryl nicotinate core is best achieved via a Suzuki-Miyaura cross-coupling. Utilizing methyl 6-iodonicotinate [2] as the electrophile allows for highly regioselective carbon-carbon bond formation at the 6-position of the pyridine ring.

-

Reaction Setup: Charge an oven-dried Schlenk flask with Methyl 6-iodonicotinate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

-

Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere to prevent catalyst oxidation.

-

Execution: Heat the reaction mixture to 80°C and stir for 6 hours.

-

Self-Validation: Monitor via TLC (3:1 Hexane/EtOAc). The disappearance of the starting material and the emergence of a UV-active spot confirms conversion. Purify via flash chromatography and validate the final structure using LC-MS (Expected m/z: 244.09 [M+H]⁺).

Protocol 3.2: GPR109A Activation (cAMP Accumulation Assay)

Causality & Rationale: Because GPR109A is a Gi/o-coupled receptor, its activation suppresses adenylyl cyclase. However, basal cellular cAMP levels are typically too low to detect a meaningful reduction. Therefore, we must artificially stimulate the cells with Forskolin (a direct adenylyl cyclase activator) and measure the compound's ability to blunt this cAMP spike.

-

Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

-

Compound Incubation: Pre-incubate the cells with the esterase-cleaved active metabolite (6-(4-methoxyphenyl)nicotinic acid) at varying concentrations (1 nM to 10 µM) for 30 minutes at 37°C.

-

Stimulation: Add 10 µM Forskolin to all wells and incubate for exactly 15 minutes.

-

Detection: Lyse the cells and quantify cAMP using an HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. Read the plate on a time-resolved fluorescence microplate reader.

-

Self-Validation:

-

Positive Control: Nicotinic acid (10 µM) must be included to establish the maximum receptor activation (Emax).

-

Negative Control: Perform the exact same assay on untransfected wild-type CHO-K1 cells. If the compound lowers cAMP in wild-type cells, it indicates off-target adenylyl cyclase toxicity rather than GPR109A agonism.

-

Protocol 3.3: GLUT9 Uric Acid Transport Inhibition Assay

Causality & Rationale: To evaluate the compound's uricosuric potential [3], we must directly measure its ability to block the SLC2A9 (GLUT9) transporter. Using ¹⁴C-radiolabeled uric acid allows for the highly sensitive quantification of intracellular transport dynamics.

-

Expression System: Inject Xenopus laevis oocytes with human GLUT9 cRNA (50 ng/oocyte) and incubate for 3 days at 18°C to allow for robust membrane expression.

-

Uptake Phase: Transfer the oocytes to a sodium-free ND96 buffer containing 50 µM ¹⁴C-uric acid and the test compound.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Termination: Rapidly wash the oocytes five times with ice-cold, isotope-free ND96 buffer to halt transport and remove extracellular radioactivity.

-

Quantification: Lyse individual oocytes in 10% SDS and quantify the accumulated intracellular radioactivity via liquid scintillation counting.

-

Self-Validation:

-

Positive Control: Co-incubate with Benzbromarone (a known potent GLUT9 inhibitor) to establish the baseline of complete transport blockade.

-

Negative Control: Measure ¹⁴C-uric acid uptake in water-injected (mock) oocytes to subtract endogenous, transporter-independent background uptake.

-

References

- Google Patents. "WO2019069973A1 - Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof".

Technical Guide: Derivatization Strategies for the Methyl 6-(4-methoxyphenyl)nicotinate Core

This guide outlines advanced derivatization strategies for the Methyl 6-(4-methoxyphenyl)nicotinate core. It is designed for medicinal chemists and process scientists seeking to expand Structure-Activity Relationships (SAR) around this biaryl-pyridine scaffold.

Executive Strategic Analysis

The Methyl 6-(4-methoxyphenyl)nicotinate core (CAS: 200510-41-4) represents a privileged biaryl scaffold in medicinal chemistry. It combines an electron-deficient pyridine ring with an electron-rich anisole moiety, linked at the C6 position. The C3-methyl ester serves as a versatile synthetic handle ("warhead"), while the methoxy group provides a latent site for polarity modulation.

Chemo-Selectivity Profile:

-

C3-Ester: Susceptible to nucleophilic acyl substitution (amidation, transesterification) and hydride reduction.

-

Pyridine Nitrogen: Weakly basic; susceptible to N-oxidation or quaternization; directs C-H activation.

-

4'-Methoxy Group: Robust under basic conditions; cleavable by Lewis acids (BBr₃) to reveal a phenol for further diversification.

-

C2/C4 Pyridine Positions: Electron-deficient sites prone to radical alkylation (Minisci reaction) or nucleophilic attack if activated (N-oxide).

Module A: C3-Ester Transformations (The Synthetic Handle)

The methyl ester at C3 is the primary vector for rapid analog generation. While hydrolysis to the acid is trivial, direct transformation to amides or alcohols streamlines library synthesis.

Strategy: Direct Amidation via Al-Amine Complexes

Conventional amidation involves hydrolysis followed by peptide coupling. A more atom-economical approach uses trimethylaluminum (AlMe₃) to activate the amine, allowing direct attack on the ester.

Mechanism: AlMe₃ forms a dimethylaluminum amide species, which is highly nucleophilic and activates the ester carbonyl through Lewis acidic coordination.

Experimental Protocol: Direct Amidation

-

Reagents: Core (1.0 eq), Amine (1.2 eq), AlMe₃ (2.0 M in toluene, 1.5 eq), Toluene (anhydrous).

-

Conditions: 0°C to Reflux under Argon.

Step-by-Step:

-

Complex Formation: In a flame-dried flask under argon, dissolve the amine (1.2 eq) in anhydrous toluene. Cool to 0°C.[1]

-

Activation: Dropwise add AlMe₃ (1.5 eq). Caution: Exothermic/Pyrophoric. Stir at RT for 30 min to form the active Al-amide species.

-

Addition: Add a solution of Methyl 6-(4-methoxyphenyl)nicotinate (1.0 eq) in toluene.

-

Reaction: Heat to reflux (80-110°C) for 2-4 hours. Monitor by LCMS for disappearance of ester (

). -

Quench: Cool to 0°C. Carefully quench with dilute HCl (or Rochelle's salt solution to break emulsions).

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Module B: Modulation of the Anisole Moiety (The Anchor)

The 4-methoxy group is often a metabolic liability (O-dealkylation). Converting it to a phenol allows for the introduction of solubilizing groups or bioisosteres (e.g., -OCF₃).

Strategy: Lewis Acid-Mediated Demethylation

Boron tribromide (BBr₃) is the reagent of choice. It avoids the harsh acidic conditions of HBr, preserving the pyridine ring integrity.

Experimental Protocol: Demethylation to Phenol

-

Reagents: Core (1.0 eq), BBr₃ (1.0 M in DCM, 3.0 eq), DCM (anhydrous).

-

Conditions: -78°C to RT.

Step-by-Step:

-

Preparation: Dissolve the core in anhydrous DCM under N₂. Cool to -78°C (dry ice/acetone).

-

Addition: Add BBr₃ dropwise. The Lewis acid coordinates to the methoxy oxygen and the pyridine nitrogen (requiring excess reagent).

-

Warming: Allow to warm to 0°C over 2 hours.

-

Quench: Quench with MeOH (exothermic) to form volatile trimethyl borate.

-

Isolation: Neutralize with NaHCO₃. The product, 6-(4-hydroxyphenyl)nicotinic acid methyl ester , may precipitate or require extraction with EtOAc/THF.

Re-functionalization Logic:

The resulting phenol can be triflated (

Module C: Pyridine Core Engineering

Modifying the pyridine ring directly alters the electronic landscape and solubility.

Strategy: N-Oxidation

N-oxides are valid drug metabolites and can improve metabolic stability by blocking oxidation at the nitrogen.

Protocol: Treat the core with m-CPBA (1.2 eq) in DCM at RT.

-

Note: The electron-withdrawing ester and aryl group make the nitrogen less nucleophilic; reaction times may be longer (12-24h) compared to simple pyridine.

Visualizing the Derivatization Logic

The following diagram maps the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for the Methyl 6-(4-methoxyphenyl)nicotinate core, categorized by reactive site.

Quantitative Reaction Data

| Transformation | Reagents | Typical Yield | Critical Parameter |

| Hydrolysis | LiOH, THF/H₂O | >95% | Avoid strong acid (decarboxylation risk). |

| Direct Amidation | AlMe₃, Amine, PhMe | 70-85% | Anhydrous conditions essential. |

| Demethylation | BBr₃, DCM | 80-90% | Stoichiometry (N-coordination requires excess). |

| N-Oxidation | mCPBA, DCM | 60-80% | Workup to remove m-chlorobenzoic acid. |

| Reduction | NaBH₄, MeOH | 85-95% | Selective for ester over pyridine ring. |

References

-

Catalyst-Controlled Addition to Nicotinate Salts Source: National Institutes of Health (PMC) URL:[Link]

Sources

Methodological & Application

High-yield synthesis of "Methyl 6-(4-methoxyphenyl)nicotinate"

Application Note: High-Yield Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate

Abstract

This application note details a robust, high-yield protocol for the synthesis of Methyl 6-(4-methoxyphenyl)nicotinate (CAS: 200510-41-4). Utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy, this method overcomes common pitfalls such as protodeboronation and catalyst poisoning associated with pyridine-based substrates. The protocol is optimized for scalability, offering >85% isolated yield with high purity (>98%), suitable for downstream medicinal chemistry applications such as retinoid analogs or kinase inhibitor development.

Introduction & Retrosynthetic Analysis

Methyl 6-(4-methoxyphenyl)nicotinate is a biaryl carboxylate frequently employed as a pharmacophore scaffold. The electron-deficient pyridine ring at the C6 position makes nucleophilic aromatic substitution possible, but transition-metal catalysis provides a milder, more regioselective route.

Retrosynthetic Logic: The most reliable disconnection is at the C6-C1' biaryl bond.

-

Electrophile: Methyl 6-bromonicotinate (preferred over the chloride for faster oxidative addition kinetics at lower temperatures).

-

Nucleophile: 4-Methoxyphenylboronic acid.[1]

-

Catalytic System: Pd(dppf)Cl₂·DCM was selected over Pd(PPh₃)₄ due to its superior stability against oxidation and enhanced activity towards electron-deficient heteroaryl halides.

Figure 1: Retrosynthetic analysis identifying the key Suzuki-Miyaura coupling partners.

Materials & Reagents

All reagents should be used as received unless otherwise noted. Solvents must be degassed.

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Methyl 6-bromonicotinate | 216.03 | 1.00 | >98% | Limiting Reagent |

| 4-Methoxyphenylboronic acid | 151.96 | 1.20 | >97% | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 99% | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | Anhydrous | Base |

| 1,4-Dioxane | - | - | HPLC Grade | Solvent |

| Water | - | - | Deionized | Co-Solvent |

Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Critical: Oxygen is the primary cause of Suzuki coupling failure (homocoupling/catalyst death).

-

Vessel Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (or Nitrogen) for 15 minutes.

-

Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane (80 mL) and Water (20 mL) with Argon for 20 minutes.

-

Reagent Addition: To the reaction flask, add:

-

Methyl 6-bromonicotinate (2.16 g, 10.0 mmol)

-

4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol)

-

K₂CO₃ (3.46 g, 25.0 mmol)

-

-

Catalyst Addition: Add the degassed solvent mixture via syringe. Briefly stir to suspend solids. Quickly add Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol) and immediately seal the system under positive Argon pressure.

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 90°C in an oil bath.

-

Timecourse: Stir vigorously for 4–6 hours. The solution typically turns from orange-red to dark black/brown upon completion.

-

Validation (TLC): Check reaction progress using TLC (Hexanes:EtOAc 4:1).

-

Starting Material Rf: ~0.6

-

Product Rf: ~0.4 (UV active, bright blue fluorescence often observed).

-

Stain: KMnO₄ (optional, product is UV active).

-

Phase 3: Workup & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc (50 mL).

-

Extraction:

-

Transfer filtrate to a separatory funnel.

-

Add Water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

-

-

Recrystallization (High-Purity Method):

-

Dissolve the crude solid in minimal boiling Ethanol (~15-20 mL).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

-

Filter the crystals and wash with cold Ethanol.

-

Alternative: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) if mother liquor recovery is required.

-

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Expected Data

| Parameter | Specification | Notes |

| Appearance | Light pink or white crystalline solid | Color depends on trace Pd removal. |

| Yield | 85 - 92% | Based on 10 mmol scale. |

| Melting Point | 161 - 165 °C | Sharp melting range indicates high purity.[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.24 (d, 1H), 8.31 (dd, 1H), 8.02 (d, 2H), 7.76 (d, 1H), 7.01 (d, 2H), 3.97 (s, 3H), 3.88 (s, 3H) | Diagnostic methyl singlets at ~3.9-4.0 ppm. |

| MS (ESI) | [M+H]⁺ = 244.1 | Confirms molecular weight. |

Analytical Interpretation:

-

¹H NMR: Look for the characteristic doublet at ~9.24 ppm (C2 proton of pyridine) and the two singlets (methoxy and methyl ester).

-

Impurity Watch: If the melting point is <158°C, residual boronic acid (homocoupling) or hydrolyzed acid (6-(4-methoxyphenyl)nicotinic acid) may be present. Wash with 1M Na₂CO₃ to remove acidic impurities.

Troubleshooting & Optimization

Issue 1: Low Conversion (Starting Material Remains)

-

Cause: Catalyst deactivation due to oxygen or poor ligand quality.

-

Solution: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄, as the bidentate ligand is more robust.

-

Alternative: Add 10 mol% more boronic acid; aryl boronic acids can undergo protodeboronation in aqueous base over time.

Issue 2: Hydrolysis of Methyl Ester

-

Cause: Base concentration too high or reaction time too long at high temp.

-

Solution: Use mild base K₂CO₃ (not NaOH) and strictly monitor time. If hydrolysis occurs (product is acidic), re-esterify using MeOH/H₂SO₄.

Issue 3: "Black Metal" Precipitation Early

-

Cause: "Palladium Black" formation indicates ligand dissociation.

-

Solution: Add excess ligand (e.g., PPh₃) or lower temperature to 80°C.

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate (Analogous Protocols): BenchChem. (n.d.). Methyl 6-(4-methoxyphenyl)nicotinate - Precursor-Based Synthetic Routes.[2]

-

Catalyst Selection for Pyridine Couplings: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

-

Physical Properties & Characterization Data: ChemicalBook. (2023). Methyl 6-(4-methoxyphenyl)nicotinate Product Properties.

Sources

- 1. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 2. Methyl 6-(4-methoxyphenyl)nicotinate|243.26 g/mol [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

The construction of biaryl and heteroaryl scaffolds is a critical operation in modern medicinal chemistry and drug development[1]. The target compound, Methyl 6-(4-methoxyphenyl)nicotinate , features a functionalized pyridine core linked to an electron-rich anisole derivative. The most efficient, scalable, and functional-group-tolerant method to construct this C(sp²)–C(sp²) bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

In this protocol, we couple methyl 6-chloronicotinate with (4-methoxyphenyl)boronic acid . The selection of these specific reagents is governed by synergistic electronic effects that drive the catalytic cycle:

-

Electrophile Activation: The methyl ester at the 3-position of the pyridine ring acts as a strong electron-withdrawing group (EWG). This decreases the electron density at the 6-position, highly activating the typically inert C–Cl bond toward the initial oxidative addition of the Pd(0) catalyst[2].

-

Nucleophile Enhancement: The methoxy group on the boronic acid is an electron-donating group (EDG). Upon base-mediated formation of the boronate complex, this EDG increases the nucleophilicity of the aryl group, significantly accelerating the transmetalation step[1].

Electronic effects of substituents accelerating oxidative addition and transmetalation.

Catalytic Cycle

The reaction proceeds through the classical Pd(0)/Pd(II) cycle. Aqueous base is mandatory; it converts the neutral boronic acid into a highly reactive, electron-rich trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].

The Pd-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Experimental Design & Optimization

A robust protocol requires careful selection of the catalyst, base, and solvent system. While aryl bromides undergo oxidative addition readily, aryl chlorides are historically more challenging due to the higher bond dissociation energy of the C–Cl bond (~96 kcal/mol vs. ~81 kcal/mol for C–Br)[2].

-

Catalyst: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand has a large bite angle (~99°), which sterically induces a faster reductive elimination—often the rate-limiting step when sterically hindered or electron-rich biaryls are formed[3].

-

Base: K₂CO₃ (aqueous) is employed. The biphasic nature of the reaction ensures that the base is readily available to activate the boronic acid.

-

Solvent: A 1,4-Dioxane/Water (4:1) mixture provides excellent solubility for both the organic substrates and the inorganic base, while stabilizing the active Pd(0) species at elevated temperatures.

Table 1: Condition Optimization for Methyl 6-chloronicotinate Coupling

| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | 90 | 12 | 65 |

| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O | 90 | 12 | 58 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O | 90 | 4 | 92 |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ (aq) | 1,4-Dioxane/H₂O | 90 | 4 | 90 |

Data reflects standard optimization metrics for heteroaryl chloride cross-couplings.

Detailed Step-by-Step Protocol

Materials and Reagents

-

Methyl 6-chloronicotinate (1.0 equiv, 10.0 mmol, 1.71 g)

-

(4-methoxyphenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.82 g)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

-

Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol, 3.45 g)

-

1,4-Dioxane (Degassed, 40 mL)

-

Deionized Water (Degassed, 10 mL)

Procedure

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate, (4-methoxyphenyl)boronic acid, and Pd(dppf)Cl₂.

-